(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)((S)-3-hydroxypyrrolidin-1-yl)methanone
Description
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)((S)-3-hydroxypyrrolidin-1-yl)methanone (CAS: 1272966-06-9) is a heterocyclic compound featuring a 1,4-benzodioxane ring fused to a (S)-configured 3-hydroxypyrrolidine moiety via a ketone bridge. Its molecular formula is C₁₃H₁₅NO₄ (MW: 249.26 g/mol), with the SMILES notation O=C(C1COC2=CC=CC=C2O1)N3CC(O)CC3 . The compound is typically stored at room temperature and is synthesized via methods involving coupling reactions between benzodioxane-derived acid chlorides and substituted pyrrolidines .
Propriétés
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[(3S)-3-hydroxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-9-5-6-14(7-9)13(16)12-8-17-10-3-1-2-4-11(10)18-12/h1-4,9,12,15H,5-8H2/t9-,12?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGLSUFGUMIMAC-QHGLUPRGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2COC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)C(=O)C2COC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)((S)-3-hydroxypyrrolidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological evaluations, and case studies.
Chemical Structure and Properties
The compound can be represented by the following structure:
- IUPAC Name : (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)((S)-3-hydroxypyrrolidin-1-yl)methanone
- Molecular Formula : C₁₅H₁₅N₁O₃
- Molecular Weight : 257.29 g/mol
Synthesis
The synthesis of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)((S)-3-hydroxypyrrolidin-1-yl)methanone typically involves multi-step reactions starting from readily available precursors. The synthesis pathway often includes the formation of the benzo[b][1,4]dioxin core followed by the introduction of the pyrrolidine moiety.
1. Binding Affinity Studies
Research has shown that derivatives of 2,3-dihydrobenzo[b][1,4]dioxin exhibit high binding affinities at various receptors. For example, a related compound demonstrated a Ki value of 96 nM for the 5-HT1A receptor and 9.8 nM for the serotonin transporter, indicating strong interactions that could be leveraged for antidepressant effects .
2. Antidepressant-Like Effects
In pharmacological evaluations using animal models such as the tail suspension and forced swim tests, compounds similar to (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)((S)-3-hydroxypyrrolidin-1-yl)methanone have shown significant antidepressant-like effects. The best-performing derivatives exhibited greater efficacy than fluoxetine, a standard antidepressant .
3. Cytotoxicity Studies
Cytotoxicity assessments conducted on various cancer cell lines revealed that certain derivatives of this compound exhibit selective cytotoxic effects. For instance, compounds tested against HeLa and U87 cell lines showed IC50 values ranging from 93.7 µM to 322.8 µM . These findings suggest potential applications in cancer therapy.
Case Study 1: Antidepressant Activity
A study focused on synthesizing novel derivatives based on the benzo[b][1,4]dioxin scaffold reported that specific analogs displayed strong binding affinity to serotonin receptors and exhibited significant behavioral changes in rodent models indicative of antidepressant activity .
Case Study 2: Cancer Cell Line Testing
Another investigation evaluated the cytotoxic effects of several derivatives on normal and cancerous cell lines. The results indicated that while some compounds were effective against cancer cells, they maintained a higher IC50 against normal cells, suggesting a degree of selectivity that is desirable in anticancer drug development .
Summary Table of Biological Activities
Comparaison Avec Des Composés Similaires
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(piperidin-1-yl)methanone (3.23bd)
- Structure : The benzodioxane ring is linked to a piperidine group instead of hydroxypyrrolidine.
- Synthesis : Prepared via coupling of 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid with piperidine, yielding 80% pure product .
- Key Differences: Polarity: The absence of a hydroxyl group in piperidine reduces hydrophilicity compared to the target compound.
(S)-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)((R)-3-hydroxypyrrolidin-1-yl)methanone
- Structure : Enantiomer of the target compound with (R)-configuration at the pyrrolidine hydroxyl group.
Analogues with Heterocyclic Modifications
Thiazole-Fused Derivatives (e.g., Compounds 12w, 12z, 12e)
- Examples: (S)-(4-Amino-2-((2,3-dihydro-1H-inden-1-yl)amino)thiazol-5-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone (12w) (4-Amino-2-((6-methoxypyridin-3-yl)amino)thiazol-5-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone (12z)
- Synthesis : Prepared via coupling of thiosemicarbazides or substituted amines with benzodioxane intermediates, yielding 26–49% .
- Key Differences :
Physicochemical and Pharmacokinetic Comparisons
| Property | Target Compound | 3.23bd | 12w |
|---|---|---|---|
| Molecular Weight (g/mol) | 249.26 | 273.30 | ~400 |
| Hydroxyl Groups | 1 | 0 | 0 |
| Synthetic Yield (%) | Not reported | 80 | 49 |
| LogP (Predicted) | ~1.5 | ~2.0 | ~3.2 |
Q & A
Q. What are the critical considerations for optimizing the multi-step synthesis of this compound?
Q. What experimental designs address discrepancies in biological activity across in vitro vs. in vivo studies?
- Controlled variable testing : Isolate metabolic instability (e.g., hepatic cytochrome P450-mediated oxidation of the benzodioxin ring) using liver microsomal assays.
- Dose-response profiling : Compare IC₅₀ values in cell-based assays versus pharmacokinetic data in animal models to identify bioavailability bottlenecks . Example contradiction analysis:
| Assay Type | IC₅₀ (µM) | Bioavailability (%) |
|---|---|---|
| In vitro | 0.8 | N/A |
| In vivo | 12.5 | 6.2 |
Q. How does stereochemistry at the (S)-3-hydroxypyrrolidine moiety influence target binding?
- Molecular docking : Compare binding affinities of (S)- vs. (R)-enantiomers to dopamine D₂-like receptors using X-ray crystallography data.
- Free energy perturbation (FEP) : Quantify ΔΔG values for enantiomer-protein interactions to explain selectivity differences .
Q. What methodologies resolve conflicting data on off-target effects in polypharmacology studies?
- Chemoproteomics : Use activity-based protein profiling (ABPP) to map off-target interactions (e.g., unintended kinase inhibition).
- CRISPR-Cas9 screens : Validate phenotypic effects by knocking out suspected off-target proteins in cellular models .
Methodological Guidelines
- Stereochemical integrity : Use chiral auxiliaries during synthesis to prevent racemization .
- Data validation : Replicate key findings across orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
- Ethical compliance : Adhere to OECD guidelines for in vivo toxicity testing (e.g., OECD 423 for acute oral toxicity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
